molecular formula C12H13ClO5 B12588395 Methyl 3-(2-chloro-2-oxoethyl)-4,5-dimethoxybenzoate CAS No. 647855-57-0

Methyl 3-(2-chloro-2-oxoethyl)-4,5-dimethoxybenzoate

Katalognummer: B12588395
CAS-Nummer: 647855-57-0
Molekulargewicht: 272.68 g/mol
InChI-Schlüssel: LCAKRWKLHXVSRF-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Methyl 3-(2-chloro-2-oxoethyl)-4,5-dimethoxybenzoate is an organic compound with a complex structure that includes a benzoate ester, a chlorooxoethyl group, and two methoxy groups

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-(2-chloro-2-oxoethyl)-4,5-dimethoxybenzoate typically involves the esterification of 3-(2-chloro-2-oxoethyl)-4,5-dimethoxybenzoic acid with methanol in the presence of an acid catalyst. The reaction conditions often include refluxing the mixture to ensure complete esterification.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and yield. The use of high-purity reagents and controlled reaction environments ensures the consistency and quality of the final product.

Analyse Chemischer Reaktionen

Types of Reactions

Methyl 3-(2-chloro-2-oxoethyl)-4,5-dimethoxybenzoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the chlorooxoethyl group to a hydroxyl group.

    Substitution: Nucleophilic substitution reactions can replace the chlorine atom with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium cyanide (KCN) can be employed.

Major Products

    Oxidation: 3-(2-carboxy-2-oxoethyl)-4,5-dimethoxybenzoic acid.

    Reduction: Methyl 3-(2-hydroxyethyl)-4,5-dimethoxybenzoate.

    Substitution: Methyl 3-(2-substituted-2-oxoethyl)-4,5-dimethoxybenzoate.

Wissenschaftliche Forschungsanwendungen

Methyl 3-(2-chloro-2-oxoethyl)-4,5-dimethoxybenzoate has diverse applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as an intermediate in the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of Methyl 3-(2-chloro-2-oxoethyl)-4,5-dimethoxybenzoate involves its interaction with specific molecular targets. The chlorooxoethyl group can undergo nucleophilic attack, leading to the formation of reactive intermediates that can interact with biological macromolecules. These interactions can modulate various biochemical pathways, contributing to the compound’s observed effects.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Ethyl chlorooxoacetate: Shares the chlorooxoethyl group but differs in the ester moiety.

    Acetoxyacetyl chloride: Contains a similar chlorooxoethyl group but lacks the benzoate and methoxy groups.

Uniqueness

Methyl 3-(2-chloro-2-oxoethyl)-4,5-dimethoxybenzoate is unique due to the presence of both the chlorooxoethyl and dimethoxybenzoate groups, which confer distinct chemical reactivity and potential biological activity. This combination of functional groups makes it a valuable compound for various research applications.

Eigenschaften

CAS-Nummer

647855-57-0

Molekularformel

C12H13ClO5

Molekulargewicht

272.68 g/mol

IUPAC-Name

methyl 3-(2-chloro-2-oxoethyl)-4,5-dimethoxybenzoate

InChI

InChI=1S/C12H13ClO5/c1-16-9-5-8(12(15)18-3)4-7(6-10(13)14)11(9)17-2/h4-5H,6H2,1-3H3

InChI-Schlüssel

LCAKRWKLHXVSRF-UHFFFAOYSA-N

Kanonische SMILES

COC1=CC(=CC(=C1OC)CC(=O)Cl)C(=O)OC

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.